molecular formula C13H16FN3 B11731280 N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11731280
M. Wt: 233.28 g/mol
InChI Key: WZRPGLUFLUVGSO-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with an isopropyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-(propan-2-yl)-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine: Similar in structure but with a piperidine ring instead of a pyrazole ring.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole nucleus and exhibits different biological activities.

Uniqueness

N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H16FN3/c1-10(2)17-9-13(8-16-17)15-7-11-3-5-12(14)6-4-11/h3-6,8-10,15H,7H2,1-2H3

InChI Key

WZRPGLUFLUVGSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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